(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine
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Overview
Description
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine: is an organic compound with the molecular formula C13H19N It is a derivative of cyclobutylmethanamine, where the cyclobutyl ring is substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a of appropriate precursors under specific conditions.
Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group is introduced via a using suitable reagents and catalysts.
Amination: , often using ammonia or an amine source under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization, substitution, and amination reactions sequentially.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or neutral conditions.
Major Products Formed
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1-(3,5-Dimethylphenyl)cyclobutyl)methanol: A similar compound where the methanamine group is replaced by a hydroxyl group.
(1-(3,5-Dimethylphenyl)cyclobutyl)ethanamine: A derivative with an ethyl group instead of a methylene group.
Uniqueness
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl ring and 3,5-dimethylphenyl substitution make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
[1-(3,5-dimethylphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-6-11(2)8-12(7-10)13(9-14)4-3-5-13/h6-8H,3-5,9,14H2,1-2H3 |
InChI Key |
GDFQNZFIHIWGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCC2)CN)C |
Origin of Product |
United States |
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